molecular formula C14H14ClNO3 B2924958 5-Chloro-N-[2-(furan-3-YL)ethyl]-2-methoxybenzamide CAS No. 1428359-75-4

5-Chloro-N-[2-(furan-3-YL)ethyl]-2-methoxybenzamide

Cat. No.: B2924958
CAS No.: 1428359-75-4
M. Wt: 279.72
InChI Key: LHOKJRLQVQNNPE-UHFFFAOYSA-N
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Description

5-Chloro-N-[2-(furan-3-YL)ethyl]-2-methoxybenzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a chloro group at the 5-position, a methoxy group at the 2-position, and a furan ring attached via an ethyl linker at the nitrogen atom

Scientific Research Applications

5-Chloro-N-[2-(furan-3-YL)ethyl]-2-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, or antimicrobial activities.

    Biological Studies: The compound can be used to study the interactions with biological targets such as enzymes or receptors.

    Material Science: It can be explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many benzamide derivatives have been found to have various biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-[2-(furan-3-YL)ethyl]-2-methoxybenzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-methoxybenzoic acid and 3-furyl ethylamine.

    Amide Bond Formation: The key step involves the formation of the amide bond between the carboxylic acid group of 5-chloro-2-methoxybenzoic acid and the amine group of 3-furyl ethylamine. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base such as triethylamine.

    Purification: The crude product is purified using techniques like column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvent recycling, and continuous flow reactors to scale up the process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-[2-(furan-3-YL)ethyl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride can facilitate substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted benzamides with various functional groups replacing the chloro group.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxybenzamide: Lacks the furan ring and ethyl linker, which may result in different biological activities.

    N-[2-(Furan-3-YL)ethyl]-2-methoxybenzamide: Lacks the chloro group, which can affect its reactivity and binding properties.

    5-Chloro-N-[2-(furan-3-YL)ethyl]benzamide: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.

Uniqueness

5-Chloro-N-[2-(furan-3-YL)ethyl]-2-methoxybenzamide is unique due to the combination of the chloro, methoxy, and furan groups, which can impart distinct chemical and biological properties. This combination can enhance its potential as a versatile scaffold for drug development and other applications.

Properties

IUPAC Name

5-chloro-N-[2-(furan-3-yl)ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3/c1-18-13-3-2-11(15)8-12(13)14(17)16-6-4-10-5-7-19-9-10/h2-3,5,7-9H,4,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOKJRLQVQNNPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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